n-(3-Chloro-2,4-difluorophenyl)acetamide

Catalog No.
S14552063
CAS No.
322-34-9
M.F
C8H6ClF2NO
M. Wt
205.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(3-Chloro-2,4-difluorophenyl)acetamide

CAS Number

322-34-9

Product Name

n-(3-Chloro-2,4-difluorophenyl)acetamide

IUPAC Name

N-(3-chloro-2,4-difluorophenyl)acetamide

Molecular Formula

C8H6ClF2NO

Molecular Weight

205.59 g/mol

InChI

InChI=1S/C8H6ClF2NO/c1-4(13)12-6-3-2-5(10)7(9)8(6)11/h2-3H,1H3,(H,12,13)

InChI Key

BYHHKOMXEQFRSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)F)Cl)F

N-(3-Chloro-2,4-difluorophenyl)acetamide is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, linked to an acetamide functional group. Its molecular formula is C8_8H6_6ClF2_2NO, and it has a molecular weight of 205.59 g/mol. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents.

  • Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield various derivatives, which may exhibit different biological activities.
  • Hydrolysis: The acetamide group can be hydrolyzed to produce the corresponding amine and acetic acid, which can further participate in additional reactions.

Research indicates that N-(3-Chloro-2,4-difluorophenyl)acetamide possesses significant biological activity. It has been studied for its potential pharmacological properties, particularly in relation to enzyme inhibition and receptor binding. The structural features of this compound allow it to interact with specific molecular targets, which can lead to various biological effects, making it a candidate for further investigation in drug development .

The synthesis of N-(3-Chloro-2,4-difluorophenyl)acetamide typically involves the reaction of 3-chloro-2,4-difluoroaniline with acetic anhydride. This reaction is carried out under controlled conditions to ensure high yield and purity:

3 chloro 2 4 difluoroaniline+acetic anhydrideN 3 Chloro 2 4 difluorophenyl acetamide+acetic acid\text{3 chloro 2 4 difluoroaniline}+\text{acetic anhydride}\rightarrow \text{N 3 Chloro 2 4 difluorophenyl acetamide}+\text{acetic acid}

In industrial settings, larger reactors may be used to optimize reaction conditions and maximize yields. Purification methods such as recrystallization or chromatography are often employed to achieve the desired product purity.

N-(3-Chloro-2,4-difluorophenyl)acetamide has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents with potential therapeutic effects.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and receptor binding due to its unique structural characteristics.
  • Industrial

The interaction studies of N-(3-Chloro-2,4-difluorophenyl)acetamide focus on its ability to bind with specific enzymes or receptors. These interactions can lead to either inhibition or activation of biological pathways. The exact targets and mechanisms depend on the compound's structure and the context of its application. Ongoing research aims to elucidate these interactions further, enhancing our understanding of its pharmacological potential .

N-(3-Chloro-2,4-difluorophenyl)acetamide can be compared with several similar compounds based on their structural features and biological activities:

Compound NameKey FeaturesUniqueness
N-(2,4-Dichlorophenyl)acetamideContains two chlorine atoms on the phenyl ringLacks fluorine substituents
N-(3-Chloro-4-fluorophenyl)acetamideOne chlorine and one fluorine atomDifferent substitution pattern
N-(3-Fluorophenyl)acetamideContains only one fluorine atomSimpler structure without chlorine
N,N-Bis(4-fluorophenyl)acetamideTwo fluorine substitutionsMore complex with two phenyl rings

The uniqueness of N-(3-Chloro-2,4-difluorophenyl)acetamide lies in its combination of both chloro and fluoro substituents on the phenyl ring. This specific arrangement influences its reactivity and biological activity differently compared to other similar compounds that may have varying substitution patterns.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.0105978 g/mol

Monoisotopic Mass

205.0105978 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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